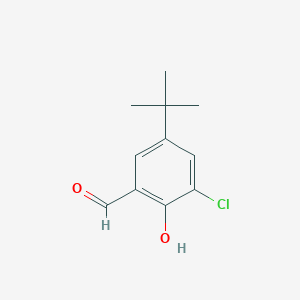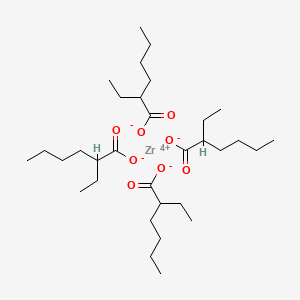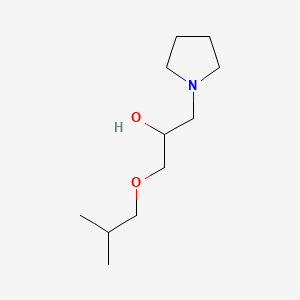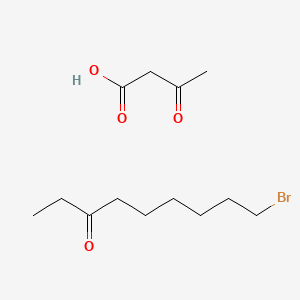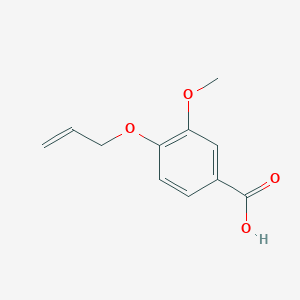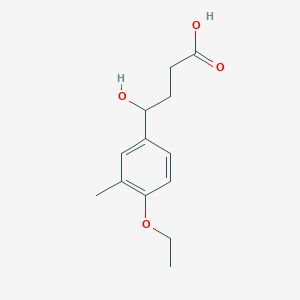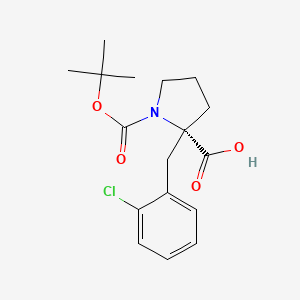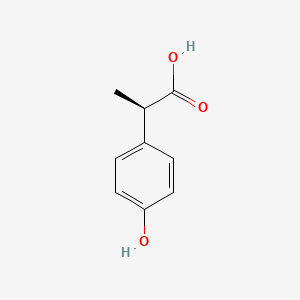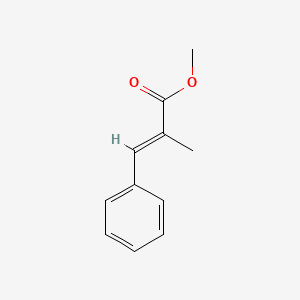
α-メチル桂皮酸メチル
概要
説明
Methyl alpha-methylcinnamate is an organic compound belonging to the cinnamate family It is characterized by its pleasant aroma and is widely used in the fragrance and flavor industries
科学的研究の応用
Methyl alpha-methylcinnamate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential antimicrobial and antifungal properties.
Medicine: Research explores its use in developing anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in organic synthesis.
作用機序
Target of Action
Methyl alpha-methylcinnamate (MAMC) is a derivative of cinnamic acid, a natural organic acid found in various plants It’s worth noting that cinnamic acid derivatives have been evaluated as pharmacologically active compounds .
Mode of Action
It’s known that cinnamic acid derivatives can have antimicrobial and antifungal activities . They can affect membrane permeability and interfere with enzyme function, thereby affecting the metabolic pathways associated with energy production .
Biochemical Pathways
MAMC is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, p-hydroxycinnamate esters, and more . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
Factors such as temperature, light, and pH need to be kept constant to ensure their quality .
Result of Action
Cinnamic acid and its derivatives are known to have a variety of pharmacological activities, such as antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .
Action Environment
The action of MAMC can be influenced by environmental factors. For instance, the pH of the environment can affect the solubility of MAMC and its derived flavonoids . Furthermore, MAMC might remain in soil after release from the root of certain plants despite root removal .
生化学分析
Biochemical Properties
Methyl alpha-methylcinnamate interacts with various enzymes, proteins, and other biomolecules. It is synthesized primarily by almost all forms of plants . The compound is involved in the production of various di (lignans), polyphenols (lignins), and also substituted derivatives . It is reported to have antimicrobial and antifungal activities .
Cellular Effects
It is known that cinnamic acid and its derivatives, including Methyl alpha-methylcinnamate, can affect membrane permeability and interfere with enzyme function .
Molecular Mechanism
It is known that cinnamic acid and its derivatives can uncouple the energy transducing membrane, thereby stimulating non-specific membrane permeability . This allows proton influx across the plasma membrane .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl alpha-methylcinnamate in laboratory settings are not well-studied. It is known that cinnamic acid and its derivatives demand controlled storage conditions. Temperature, light, and pH need to be kept constant to ensure the quality .
Metabolic Pathways
Methyl alpha-methylcinnamate is involved in the metabolic pathways of plants. It is synthesized with aromatic amino acids—phenylalanine and tyrosine . Various flavonoid pigments and polymer tannins produced primarily due to combinations of cinnamate and benzoate derivatives are chiefly responsible for imparting specific color and flavor to a vintage wine .
Transport and Distribution
It is known that cinnamic acid and its derivatives can affect membrane permeability , which could potentially influence the transport and distribution of these compounds.
Subcellular Localization
It is known that cinnamic acid and its derivatives can affect membrane permeability , which could potentially influence the subcellular localization of these compounds.
準備方法
Synthetic Routes and Reaction Conditions: Methyl alpha-methylcinnamate can be synthesized through several methods. One common approach involves the esterification of alpha-methylcinnamic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve high yields .
Industrial Production Methods: In industrial settings, the production of methyl alpha-methylcinnamate often employs continuous-flow microreactors. This method enhances the efficiency and control of the reaction process, allowing for large-scale production . The use of enzymatic catalysts, such as Lipozyme® TL IM, has also been explored to improve the synthesis process .
化学反応の分析
Types of Reactions: Methyl alpha-methylcinnamate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Alpha-methylcinnamic acid or aldehyde derivatives.
Reduction: Alpha-methylcinnamyl alcohol.
Substitution: Halogenated methyl alpha-methylcinnamate derivatives.
類似化合物との比較
- Methyl cinnamate
- Ethyl cinnamate
- Methyl p-coumarate
Comparison: Methyl alpha-methylcinnamate is unique due to the presence of an alpha-methyl group, which influences its chemical reactivity and biological activity. Compared to methyl cinnamate, it exhibits different physical properties and a distinct aroma profile. Its antimicrobial and anti-inflammatory activities also differ from those of ethyl cinnamate and methyl p-coumarate, making it a compound of particular interest in various research fields .
特性
IUPAC Name |
methyl (E)-2-methyl-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(11(12)13-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILOUBBQVGUFNG-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



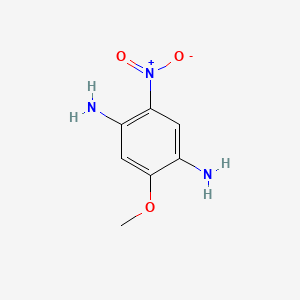
![1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol](/img/structure/B1609141.png)
